

Technical Guide: Spectral and Synthetic Profile of Ethyl 2-[cyano(methyl)amino]acetate

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Compound of Interest

Compound Name: Ethyl 2-[cyano(methyl)amino]acetate

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Introduction

Ethyl 2-[cyano(methyl)amino]acetate, a derivative of cyanoacetate, represents a versatile scaffold in synthetic organic chemistry. Its unique combination of a cyano group, a secondary amine, and an ester functionality makes it a valuable building block for the synthesis of a variety of heterocyclic compounds and other molecules of pharmaceutical interest. Cyanoacetic acid derivatives are foundational materials in numerous multicomponent reactions for creating diverse molecular architectures. This document provides a comprehensive overview of the available spectral data for **Ethyl 2-[cyano(methyl)amino]acetate**, a detailed experimental protocol for its synthesis, and a workflow for its preparation.

Spectral Data

The following tables summarize the available spectral data for **Ethyl 2-[cyano(methyl)amino]acetate**, providing a quantitative basis for its characterization.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Nucleus	Chemical Shift (δ) ppm	Solvent	Multiplicity	Assignment
¹³ C	unavailable	unavailable	unavailable	C=O (ester)
unavailable	-CH ₂ - (acetate)	unavailable	unavailable	-O-CH ₂ - (ethyl)
unavailable	N-CH ₃			
unavailable	C≡N			
unavailable	-O-CH ₂ - (ethyl)			
unavailable	-CH ₃ (ethyl)			
¹ H	unavailable			
unavailable	-CH ₂ - (acetate)	unavailable	unavailable	-O-CH ₂ - (ethyl)
unavailable	N-CH ₃			
unavailable	-CH ₃ (ethyl)			

Note: Specific experimental NMR data for **Ethyl 2-[cyano(methyl)amino]acetate** is not readily available in public databases. The assignments are predicted based on the structure.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~2980	Medium	C-H stretch (alkane)
~2250	Medium	C≡N stretch (nitrile)
~1750	Strong	C=O stretch (ester)
~1200	Strong	C-O stretch (ester)

Note: The IR data is based on typical absorption frequencies for the respective functional groups. The data has been compiled from information available on PubChem for the compound, which indicates the availability of FTIR spectra.[\[1\]](#)

Table 3: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Plausible Fragment
142	unavailable	[M] ⁺ (Molecular Ion)
unavailable		

Note: The molecular weight of **Ethyl 2-[cyano(methyl)amino]acetate** is 142.16 g/mol .[\[1\]](#)
Specific fragmentation data is not available.

Experimental Protocols

A plausible and efficient pathway for the synthesis of **Ethyl 2-[cyano(methyl)amino]acetate** involves the N-methylation of a primary amine precursor, Ethyl 2-amino-2-cyanoacetate.[\[2\]](#)

Synthesis of Ethyl 2-amino-2-cyanoacetate (Intermediate)

This intermediate can be prepared via the reduction of an oxime precursor, Ethyl 2-cyano-2-(hydroxyimino)acetate.[\[2\]](#)

Materials:

- Ethyl cyanoacetate
- Sodium nitrite
- Acetic acid
- Distilled water
- 2N Hydrochloric acid
- Diethyl ether
- Anhydrous Sodium Sulfate

Procedure:

- Ethyl cyanoacetate (11.3 g, 100 mmol) is added to a solution of sodium nitrite (8.3 g, 120 mmol) in 50 ml of distilled water.
- Acetic acid (8.0 ml, 140 mmol) is then added to the stirred mixture.
- The reaction is stirred, and the formation of yellow crystals of the sodium derivative will be observed.
- After allowing the reaction to proceed overnight, the crystals are collected.
- The collected crystals are dissolved in 50 ml of 2N HCl.
- The product is extracted with diethyl ether (4 x 50 ml).
- The combined ether extracts are dried over anhydrous Na_2SO_4 .
- The solvent is removed by evaporation under reduced pressure to yield the crystalline product, Ethyl 2-hydroxyimino-2-cyanoacetate.

N-Methylation to Yield Ethyl 2-[cyano(methyl)amino]acetate (Final Product)

A standard and widely used method for this transformation is reductive amination.^[2]

Materials:

- Ethyl 2-amino-2-cyanoacetate
- Formaldehyde
- Sodium cyanoborohydride
- Suitable solvent (e.g., Methanol or Acetonitrile)

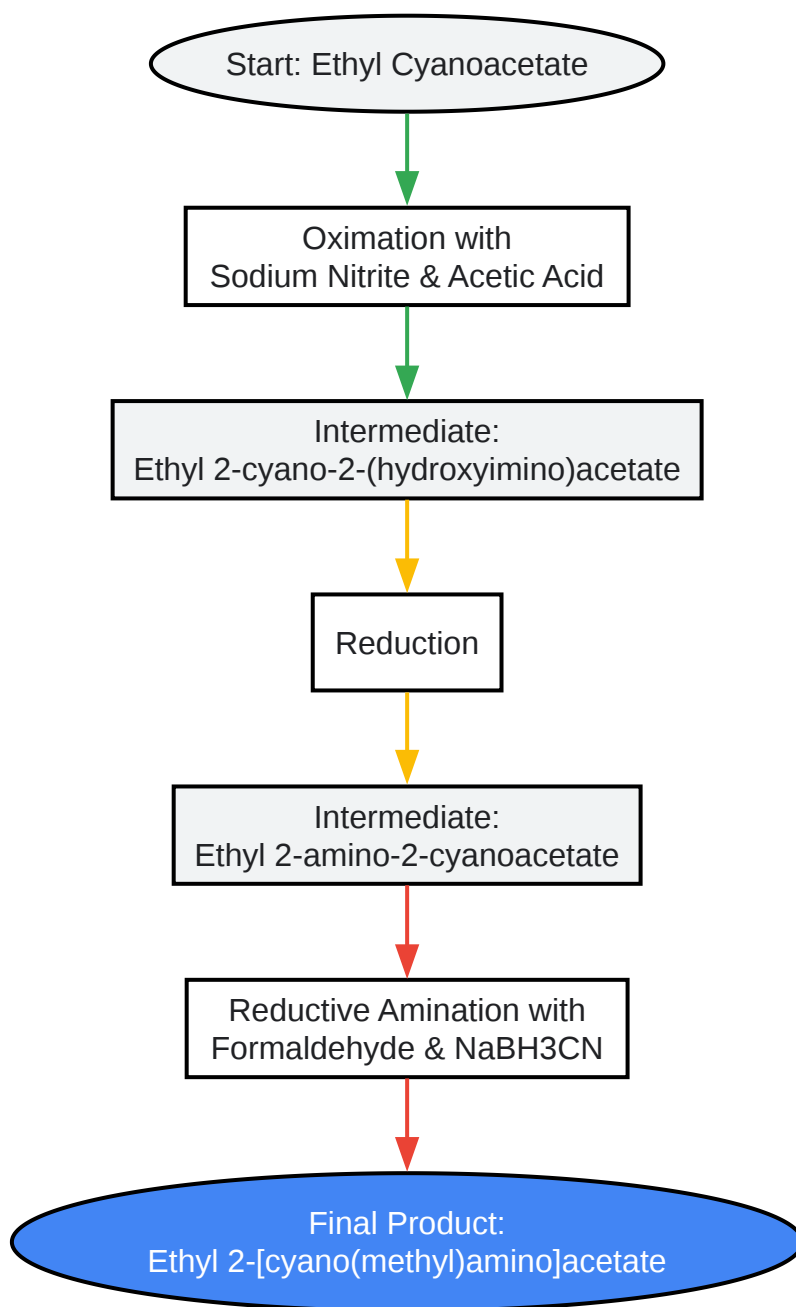
Procedure:

- Dissolve Ethyl 2-amino-2-cyanoacetate in the chosen solvent.

- Add formaldehyde to the solution.
- Slowly add sodium cyanoborohydride to the reaction mixture while stirring.
- The reaction is monitored for completion (e.g., by TLC).
- Upon completion, the reaction is quenched, and the product is extracted.
- The crude product is purified by a suitable method, such as column chromatography, to yield **Ethyl 2-[cyano(methyl)amino]acetate**.

Visualizations

Experimental Workflow for the Synthesis of Ethyl 2-[cyano(methyl)amino]acetate



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Caption: Synthetic pathway for **Ethyl 2-[cyano(methyl)amino]acetate**.

Biological Context and Potential Applications

While specific signaling pathways for **Ethyl 2-[cyano(methyl)amino]acetate** are not yet elucidated, the broader class of cyanoacetamide derivatives has been explored for various biological activities. These derivatives are known to participate in the synthesis of compounds

with potential anticancer, antifungal, and antibacterial properties.[3] The structural motifs present in **Ethyl 2-[cyano(methyl)amino]acetate** make it an attractive candidate for further investigation in drug discovery programs, particularly in the development of novel heterocyclic therapeutic agents.

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References

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